3-{[1-(2H-Tetrazol-5-yl)cyclopentyl]amino}propane-1-sulfonic acid

HCV NS3 protease carboxylic acid isostere drug design

3-{[1-(2H-Tetrazol-5-yl)cyclopentyl]amino}propane-1-sulfonic acid (CAS 819864-52-3) is a heterocyclic sulfonic acid derivative that combines a cyclopentyl-tetrazole warhead with a 3-aminopropane-1-sulfonic acid tail. Compounds of this scaffold are broadly recognized in medicinal chemistry as potential carboxylic acid bioisosteres, exploiting the tetrazole ring's metabolic stability and the sulfonic acid group's strong acidity for target engagement.

Molecular Formula C9H17N5O3S
Molecular Weight 275.33 g/mol
CAS No. 819864-52-3
Cat. No. B12532681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{[1-(2H-Tetrazol-5-yl)cyclopentyl]amino}propane-1-sulfonic acid
CAS819864-52-3
Molecular FormulaC9H17N5O3S
Molecular Weight275.33 g/mol
Structural Identifiers
SMILESC1CCC(C1)(C2=NNN=N2)NCCCS(=O)(=O)O
InChIInChI=1S/C9H17N5O3S/c15-18(16,17)7-3-6-10-9(4-1-2-5-9)8-11-13-14-12-8/h10H,1-7H2,(H,15,16,17)(H,11,12,13,14)
InChIKeyGFPCRSWFDYKFBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural and Bioisosteric Profile of 3-{[1-(2H-Tetrazol-5-yl)cyclopentyl]amino}propane-1-sulfonic acid (CAS 819864-52-3) for Research Procurement


3-{[1-(2H-Tetrazol-5-yl)cyclopentyl]amino}propane-1-sulfonic acid (CAS 819864-52-3) is a heterocyclic sulfonic acid derivative that combines a cyclopentyl-tetrazole warhead with a 3-aminopropane-1-sulfonic acid tail. Compounds of this scaffold are broadly recognized in medicinal chemistry as potential carboxylic acid bioisosteres, exploiting the tetrazole ring's metabolic stability and the sulfonic acid group's strong acidity for target engagement [1][2]. The compound is a member of a structural family distinguished by the nature of the substituent at the tetrazole-linked quaternary carbon, placing it among analogs such as the isopropyl-, phenyl-, and cyclopropyl-substituted variants. No single authoritative database or primary research paper was located that reports quantitative biological or physicochemical comparator data specifically for this compound against its closest structural analogs.

Serves as a cyclopentyl-tetrazole sulfonic acid scaffold for carboxylic acid bioisostere replacement studies.

Supports investigation of tetrazole-mediated metabolic stability and sulfonic acid-driven ionization in lead optimization.

Requires compound-specific validation; no direct biological or physicochemical data are available for this exact CAS.

Why Interchanging 3-{[1-(2H-Tetrazol-5-yl)cyclopentyl]amino}propane-1-sulfonic acid with Close Analogs Compromises Experimental Integrity


Generic substitution within the 3-{[1-(2H-tetrazol-5-yl)alkyl]amino}propane-1-sulfonic acid series is not scientifically justified because the steric, electronic, and lipophilic contributions of the quaternary carbon substituent directly tune the tetrazole ring's pKa, the molecule's logD, and its interaction with biological targets. Published structure-property relationship (SPR) studies on carboxylic acid isosteres demonstrate that even subtle alkyl modifications alter both potency and selectivity profiles [1]. A publication on tetrazole-biarylpyrazole CB1 receptor antagonists further illustrates this substitution sensitivity: among various analogs, the cyclopentyl-tetrazole derivative (compound 9a) achieved an IC50 of 11.6 nM with a striking 366-fold selectivity for CB1 over CB2, a functional profile that is unequivocally lost upon substitution with alternative alkyl, aryl, or cycloalkyl groups [2]. Without direct, quantitative comparative evidence for CAS 819864-52-3, users must assume that activity and selectivity are non-transferable between analogs, making sourcing of the exact molecule essential.

Substituent-dependent ionization

The cyclopentyl group directly tunes the tetrazole pKa and logD; replacement with isopropyl, phenyl, or cyclopropyl analogs may shift the acid-base profile and passive permeability.

Selectivity profile not transferable

Cyclopentyl-tetrazole substructures have demonstrated distinct receptor selectivity profiles in published series; alternative substituents may not reproduce the same selectivity window.

No comparative data for exact compound

Without direct quantitative evidence for CAS 819864-52-3, assuming functional interchangeability with close analogs is not scientifically supported.

Quantitative Differentiation Evidence for 3-{[1-(2H-Tetrazol-5-yl)cyclopentyl]amino}propane-1-sulfonic acid Relative to Closest Analogs


Bioisosteric Replacement Efficiency: Tetrazole-Sulfonic Acid Combination vs. Carboxylic Acid at HCV NS3 Protease

In a medicinal chemistry context, the tetrazole-sulfonic acid combination, as bioisosteres for the carboxylic acid, maintained enzyme inhibitory potency within a 2-fold window of the parent carboxylic acid. This class-level inference is based on the general behavior of tetrazole and sulfonic acid replacements in a glycine α-ketoamide HCV NS3 protease inhibitor series, where the corresponding tetrazole-containing analog (compound 2b) showed only a twofold loss of activity, and further optimization of sulfonic acid-containing analogs yielded IC50 values ranging from 0.020 to 0.060 μM [1]. No direct data for CAS 819864-52-3 exists to confirm these values, and the comparison is strictly class-level.

Bioisostere Potency
Class-level
Tetrazole-sulfonic acid bioisostere maintained inhibitory potency within ~2-fold of parent carboxylic acid; optimized sulfonic acid series IC50 0.020–0.060 μM
Supports viability of the tetrazole-sulfonic acid pairing; compound-specific data required.
No direct data for CAS 819864-52-3; scaffold differs from the glycine α-ketoamide series.
HCV NS3 protease carboxylic acid isostere drug design

Cyclopentyl Substituent Effect on CB1 Receptor Binding Affinity and Selectivity

In a tetrazole-biarylpyrazole series, a cyclopentyl-substituted tetrazole (compound 9a) demonstrated a CB1 IC50 of 11.6 nM and a remarkable 366-fold selectivity over the CB2 receptor (CB2/CB1 = 366) [1]. This specific example, while not identical in scaffold to CAS 819864-52-3, provides class-level evidence that the cyclopentyl group imparts a unique selectivity profile compared to structurally diverse alkyl or aryl substituents. Direct quantitative data for CAS 819864-52-3 is unavailable, and this inference cannot be used to predict its actual binding profile.

CB1 Affinity & Selectivity
Class-level
Cyclopentyl-tetrazole analog 9a: CB1 IC50 11.6 nM, CB2/CB1 selectivity 366-fold
Cyclopentyl substitution can drive high receptor selectivity; compound-specific validation required.
Data from tetrazole-biarylpyrazole scaffold; not measured for CAS 819864-52-3.
CB1 receptor binding affinity selectivity

Physicochemical Property Differentiation: pKa and logD Advantages Over Carboxylic Acid-Containing Isosteres

Literature reports that tetrazole isosteres exhibit pKa values (~4.5-4.9) similar to carboxylic acids but with improved lipophilicity, which enhances passive membrane permeability [1][2]. Additionally, the sulfonic acid group possesses a much lower pKa (~ -1.5 to 1.9) than tetrazole alone, contributing strong acidity [3]. In a comprehensive SPR analysis, tetrazole 16 and related isosteres had logD7.4 values closest to the parent phenylpropionic acid, confirming their ability to modulate lipophilicity while maintaining ionization profiles [1]. There are no direct experimental pKa or logD measurements for CAS 819864-52-3, and the quantitative gains over close analogs remain undefined.

pKa & logD Profile
Class-level
Tetrazole pKa ~4.9; sulfonic acid pKa
Combined acid-base profile may offer unique ionization behavior.
No experimental pKa or logD for CAS 819864-52-3; quantitative gain over analogs undefined.
Metabolic Stability
Class-level
Tetrazole isosteres avoid glucuronidation; cyclopropyl-tetrazole analog demonstrated improved metabolic stability and lower clearance in reported studies
May confer metabolic stability for in vivo research; direct PK data absent.
No pharmacokinetic measurements available for CAS 819864-52-3.
pKa logD drug-likeness

Metabolic Stability Advantage of Tetrazoles Over Carboxylic Acids

Tetrazole-containing bioisosteres are metabolically stable replacements for the carboxylic acid group, which is often susceptible to glucuronidation and subsequent rapid clearance [1][2]. A 2024 optimization study on tetrazole P1' substituents for protease inhibitors noted that a 1-(1H-tetrazol-5-yl)cyclopropane substituent offered 'increased metabolic stability and lower clearance, while maintaining excellent potency and selectivity' [3]. No pharmacokinetic data exist for CAS 819864-52-3, but the cyclopentyl-tetrazole moiety is predicted to confer similar stability attributes. This remains a class-level inference that requires direct experimental validation.

Metabolic Stability
Class-level
Tetrazole isosteres avoid glucuronidation; cyclopropyl-tetrazole analog demonstrated improved metabolic stability and lower clearance in reported studies
May confer metabolic stability for in vivo research; direct PK data absent.
No pharmacokinetic measurements available for CAS 819864-52-3.
metabolic stability tetrazole bioisostere in vivo clearance

Scientifically Appropriate Application Scenarios for 3-{[1-(2H-Tetrazol-5-yl)cyclopentyl]amino}propane-1-sulfonic acid (CAS 819864-52-3)


Structure-Based Drug Design and Bioisostere Replacement Studies

Medicinal chemistry teams may utilize CAS 819864-52-3 as a candidate carboxylic acid bioisostere for lead optimization programs, particularly when a cyclopentyl moiety is desired to occupy a sterically sensitive pocket. Procurement is justified only if the specific cyclopentyl-tetrazole substitution has been shown via molecular modeling or co-crystallography to complement the target's binding site, as general class-level bioisosteric potential alone cannot guarantee activity [1].

Synthesis of Novel CB1 Receptor Modulators

Given the precedent that cyclopentyl-tetrazoles can confer potent CB1 antagonism with high selectivity over CB2 (e.g., 11.6 nM IC50, 366-fold selectivity) [1], researchers synthesizing cannabinoid receptor ligands may procure CAS 819864-52-3 as a core intermediate to explore structure-activity relationships (SAR) around the cyclopentyl-tetrazole pharmacophore. Its unique sulfonic acid tail could further tune receptor binding kinetics.

Heterogeneous Acid Catalysis and Proton-Conducting Materials

The sulfonic acid group's low pKa and the tetrazole ring's nitrogen-rich architecture make compounds of this class suitable for materials science applications, including solid acid catalysts and proton-conducting metal-organic frameworks (MOFs) [1]. CAS 819864-52-3 may be evaluated as a monomer or dopant for improving proton conductivity, but its performance advantage over simpler tetrazole-sulfonic acid monomers (e.g., 2H-tetrazole-5-sulfonic acid) has not been quantified and must be empirically determined.

Antimicrobial or Anticancer Lead Evaluation

Tetrazole derivatives are known for broad-spectrum antimicrobial and anticancer activity, with some analogs demonstrating MICs comparable to linezolid against MRSA (8 µg/mL) and ciprofloxacin against E. coli (16 µg/mL) [1]. CAS 819864-52-3 could be screened in analogous assays, but these activity values are for a different analog (isopropyl variant, CAS 819864-46-5) and cannot be attributed to the cyclopentyl variant without confirmatory testing.

Application
Selection Property
Validation Focus
Carboxylic acid bioisostere replacement studies
Cyclopentyl-tetrazole sulfonic acid scaffold
Target engagement and binding site compatibility
CB1 receptor modulator SAR studies
Cyclopentyl-tetrazole pharmacophore with sulfonic acid tail
Receptor binding affinity and selectivity profiling
Proton-conducting material or catalyst research
Sulfonic acid low pKa and tetrazole architecture
Proton conductivity and catalytic efficiency
Antimicrobial or anticancer screening studies
Tetrazole-sulfonic acid pharmacophore
MIC and cytotoxicity assay endpoints
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